molecular formula C17H13F3N4O3S3 B6552253 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1040679-92-2

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6552253
CAS No.: 1040679-92-2
M. Wt: 474.5 g/mol
InChI Key: CSOWTJDQHFUXKY-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a structurally complex acetamide derivative featuring:

  • A pyrimidine core substituted at the 4-position with an amino group (-NH₂) and at the 5-position with a thiophene-2-sulfonyl moiety.
  • A sulfanyl (-S-) linker bridging the pyrimidine and acetamide groups.
  • An N-[2-(trifluoromethyl)phenyl]acetamide side chain, which introduces a trifluoromethyl (-CF₃) group known for enhancing lipophilicity and metabolic stability .

The thiophene sulfonyl group may contribute to electron-deficient aromatic interactions, while the amino group on the pyrimidine could facilitate hydrogen bonding with biological targets .

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O3S3/c18-17(19,20)10-4-1-2-5-11(10)23-13(25)9-29-16-22-8-12(15(21)24-16)30(26,27)14-6-3-7-28-14/h1-8H,9H2,(H,23,25)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOWTJDQHFUXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Reference) Core Structure Substituents Molecular Weight Key Functional Groups Potential Applications
Target Compound Pyrimidine 4-amino, 5-(thiophene-2-sulfonyl), N-[2-(trifluoromethyl)phenyl]acetamide ~495 (estimated) Amino, sulfonyl, CF₃, thiophene Kinase inhibition, anticancer
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-dimethyl, N-(4-methylpyridin-2-yl) 318.38 Methyl, pyridinyl Antimicrobial intermediates
N-(Diphenylmethyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide Pyrimidine Thiophene, CF₃, diphenylmethyl 485.54 Thiophene, CF₃, diphenylmethyl CNS-targeted therapies
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole Ethyl, thiophene, 4-fluorophenyl ~420 (estimated) Triazole, thiophene, F Antifungal/antibacterial
N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide Pyridine Cyano, thienyl, CF₃ ~460 (estimated) Cyano, thienyl, CF₃ Enzyme inhibition

Key Observations:

Core Structure Variations :

  • The pyrimidine core in the target compound distinguishes it from triazole () or pyridine () derivatives. Pyrimidines are planar and aromatic, favoring interactions with ATP-binding pockets in kinases .
  • Triazole-containing compounds (e.g., ) may exhibit different pharmacokinetic profiles due to their smaller size and reduced aromaticity.

The thiophene sulfonyl group in the target compound introduces a strong electron-withdrawing effect, which may stabilize the molecule against metabolic degradation compared to non-sulfonated analogs . Amino groups (target compound, ) increase solubility and hydrogen-bonding capacity, critical for target engagement .

Synthetic Routes :

  • The target compound’s synthesis likely involves alkylation of a thiopyrimidine intermediate with a chloroacetamide derivative, analogous to methods described for similar compounds (e.g., ).
  • In contrast, triazole derivatives () are synthesized via cyclization reactions, which may introduce regioselectivity challenges .

Biological Implications: The combination of amino, sulfonyl, and CF₃ groups in the target compound suggests a balance between solubility (from -NH₂) and membrane permeability (from -CF₃), making it suitable for oral bioavailability . Pyrimidine-based compounds (target, ) are often explored as tyrosine kinase inhibitors, while triazole derivatives () are more commonly associated with antimicrobial activity .

Research Findings and Implications

  • Structural Optimization : The target compound’s design incorporates lessons from earlier analogs. For example, replacing a diphenylmethyl group () with a trifluoromethylphenyl moiety reduces steric hindrance while retaining lipophilicity .
  • Metabolic Stability : The thiophene sulfonyl group may reduce oxidative metabolism compared to alkyl sulfides, as seen in sulfonamide-containing drugs .
  • Target Selectivity: The amino-pyrimidine scaffold could mimic adenine in ATP-binding sites, a strategy employed in kinase inhibitors like imatinib .

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